

Thiol-PEG5-alcohol structure and synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Thiol-PEG5-alcohol

Cat. No.: B8103761

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An in-depth technical guide on the structure, synthesis, and properties of **Thiol-PEG5-alcohol**, designed for researchers, scientists, and professionals in drug development.

Introduction

Thiol-PEG5-alcohol, also known as 1-mercapto-14-hydroxy-3,6,9,12-tetraoxatetradecane, is a heterobifunctional polyethylene glycol (PEG) linker. It possesses a terminal thiol (-SH) group and a terminal hydroxyl (-OH) group, separated by a five-unit ethylene glycol chain. The thiol group offers a reactive site for conjugation to maleimides, sulfhydryl-reactive reagents, or for anchoring to gold surfaces. The hydroxyl group provides a site for further modification or can improve hydrophilicity. This combination of functionalities makes **Thiol-PEG5-alcohol** a valuable tool in bioconjugation, drug delivery, and materials science.

Chemical Structure and Properties

The structure of **Thiol-PEG5-alcohol** consists of a flexible, hydrophilic PEG chain that links a reactive thiol group to a hydroxyl group.

Chemical Structure: HS-(CH2CH2O)5-H

Table 1: Physicochemical Properties of **Thiol-PEG5-alcohol**



Property	Value	
Molecular Formula	C10H22O5S	
Molecular Weight	254.34 g/mol	
Appearance	Colorless to light yellow liquid	
Boiling Point	375.9±37.0 °C (Predicted)	
Density	1.114±0.06 g/cm³ (Predicted)	
pKa (Thiol group)	~8.5 - 9.5	

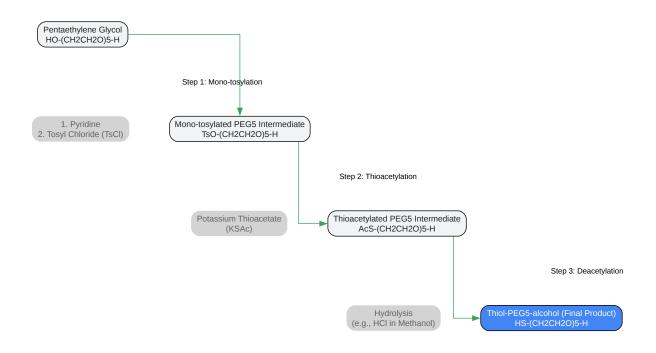
Synthesis of Thiol-PEG5-alcohol

The synthesis of **Thiol-PEG5-alcohol** from pentaethylene glycol is a multi-step process that involves the selective modification of one terminal hydroxyl group into a thiol group while preserving the other. A common and effective strategy involves tosylation, substitution with a thioacetate, and subsequent hydrolysis.

Synthesis Workflow

The overall synthetic pathway can be visualized as a three-step process starting from commercially available pentaethylene glycol.





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Figure 1. Synthesis workflow for Thiol-PEG5-alcohol.

Experimental Protocols

The following protocols are representative methods for the synthesis of **Thiol-PEG5-alcohol**.

Step 1: Monotosylation of Pentaethylene Glycol This step selectively activates one hydroxyl group with a tosyl group, which is an excellent leaving group for subsequent nucleophilic



substitution.

 Materials: Pentaethylene glycol, Pyridine (anhydrous), p-Toluenesulfonyl chloride (TsCl), Dichloromethane (DCM, anhydrous), Hydrochloric acid (1M), Brine, Sodium sulfate (anhydrous).

Procedure:

- Dissolve pentaethylene glycol (1 equivalent) in anhydrous DCM and anhydrous pyridine (1.5 equivalents) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.
- Slowly add a solution of p-toluenesulfonyl chloride (1 equivalent) in anhydrous DCM to the flask dropwise over 1-2 hours, maintaining the temperature at 0 °C.
- Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
- Quench the reaction by adding cold water.
- Extract the organic layer with DCM. Wash the combined organic layers successively with
 1M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mono-tosylated product (TsO-(CH₂CH₂O)₅-H).
- Purify the product using column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

Step 2: Thioacetylation of Mono-tosylated PEG5 The tosyl group is displaced by potassium thioacetate to introduce a protected thiol group.

 Materials: Mono-tosylated PEG5, Potassium thioacetate (KSAc), Dimethylformamide (DMF, anhydrous).

Procedure:

 Dissolve the purified mono-tosylated PEG5 (1 equivalent) in anhydrous DMF under an inert atmosphere.



- Add potassium thioacetate (1.5 equivalents) to the solution.
- Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
- After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product (AcS-(CH₂CH₂O)₅-H) can be purified by column chromatography.

Step 3: Deacetylation to Yield **Thiol-PEG5-alcohol** The final step is the hydrolysis of the thioacetate group to reveal the free thiol.

- Materials: Thioacetylated PEG5, Methanol, Hydrochloric acid (concentrated).
- Procedure:
 - Dissolve the thioacetylated PEG5 intermediate (1 equivalent) in methanol under an inert atmosphere.
 - Add a catalytic amount of concentrated HCl (e.g., 0.5 mL for a 10 mmol scale reaction).
 - Stir the solution at room temperature for 8-12 hours.
 - Neutralize the reaction mixture carefully with a saturated solution of sodium bicarbonate.
 - Remove the methanol under reduced pressure.
 - Extract the aqueous residue with DCM or ethyl acetate.
 - Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product, Thiol-PEG5-alcohol.

Characterization and Data



The identity and purity of the final product and intermediates are confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 2: Representative Synthesis and Characterization Data

Step	Product	Typical Yield	Purity (by NMR)	Expected Mass [M+Na]+
1. Mono- tosylation	TsO- (CH ₂ CH ₂ O) ₅ -H	50-60%	>95%	415.16
2. Thioacetylation	AcS- (CH ₂ CH ₂ O) ₅ -H	85-95%	>95%	319.12
3. Deacetylation	HS-(CH₂CH₂O)₅- H	>90%	>95%	277.11

Applications and Significance

Thiol-PEG5-alcohol is a critical reagent in several advanced applications:

- Self-Assembled Monolayers (SAMs): The thiol group has a high affinity for gold surfaces, allowing for the formation of well-defined SAMs. The terminal hydroxyl groups can be used to resist non-specific protein adsorption or as points for further chemical modification.
- Bioconjugation: The thiol group can be reacted with maleimide-functionalized proteins or peptides to form stable thioether linkages, a cornerstone of antibody-drug conjugate (ADC) development.
- Drug Delivery: As a linker, it can be used to attach targeting ligands to nanoparticles or drug molecules, improving their pharmacokinetic profiles and targeting specificity.
- Hydrogel Formation: The thiol and hydroxyl functionalities can participate in cross-linking reactions to form biocompatible hydrogels for tissue engineering and controlled release applications.

Handling and Storage



Thiol-containing compounds are susceptible to oxidation, which can lead to the formation of disulfide bonds. To ensure the integrity of **Thiol-PEG5-alcohol**:

- Storage: Store under an inert atmosphere (argon or nitrogen) at -20°C.
- Handling: Use deoxygenated solvents for reactions. Avoid prolonged exposure to air and
 moisture. The use of a reducing agent like dithiothreitol (DTT) may be necessary in some
 applications to ensure the thiol remains in its reduced, active state.
- To cite this document: BenchChem. [Thiol-PEG5-alcohol structure and synthesis].
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